molecular formula C8H8N2OS B12986440 5-Amino-2H-1,4-benzothiazin-3(4H)-one CAS No. 21762-77-6

5-Amino-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B12986440
CAS No.: 21762-77-6
M. Wt: 180.23 g/mol
InChI Key: PLIKCUKJAAUGHJ-UHFFFAOYSA-N
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Description

5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one consists of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method utilizes 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve the use of a copper catalyst and appropriate solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented in the literature. the scalability of the copper-catalyzed cascade reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted benzothiazinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the thiazine ring

Properties

CAS No.

21762-77-6

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-amino-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11)

InChI Key

PLIKCUKJAAUGHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2S1)N

Origin of Product

United States

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